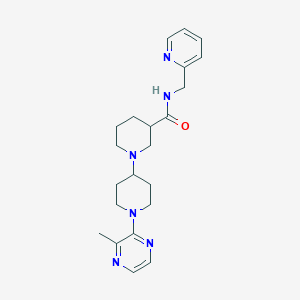![molecular formula C21H26N4O3 B5403745 1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-4-(PYRROLIDIN-1-YL)BUTANE-1,4-DIONE](/img/structure/B5403745.png)
1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-4-(PYRROLIDIN-1-YL)BUTANE-1,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves the condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid under microwave irradiation. This method provides high yields and is efficient .
Industrial Production Methods
the use of microwave irradiation for the synthesis of piperazine-2,6-dione derivatives suggests that similar techniques could be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Indole-2-carbonyl)-4-(pyrrolidin-1-yl)butane-1,4-dione: Similar structure but lacks the piperazine ring.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Contains the piperazine ring but lacks the pyrrolidine moiety.
Uniqueness
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione is unique due to the combination of the indole, piperazine, and pyrrolidine moieties in a single molecule.
Propriétés
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-19(23-9-3-4-10-23)7-8-20(27)24-11-13-25(14-12-24)21(28)18-15-16-5-1-2-6-17(16)22-18/h1-2,5-6,15,22H,3-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYCRRPRDFVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5403662.png)
![4-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5403666.png)
![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)
![methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5403688.png)

![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)
![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)
![N-[(Z)-(3-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5403721.png)
![N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5403722.png)
![ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate](/img/structure/B5403733.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
![Diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate;oxalic acid](/img/structure/B5403764.png)
![METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B5403772.png)
